4,4'-Dipentylazoxybenzene
Overview
Description
4,4'-Dipentylazoxybenzene is a compound that is likely to exhibit interesting structural and optical properties due to its conjugated system and potential for liquid crystalline behavior. While the provided papers do not directly discuss 4,4'-Dipentylazoxybenzene, they do provide insights into related compounds that can help infer the behavior and characteristics of 4,4'-Dipentylazoxybenzene.
Synthesis Analysis
The synthesis of related azobenzene derivatives typically involves the formation of azo bonds and the introduction of various functional groups to the benzene ring. For instance, the synthesis of mesogenic 4-alkoxy-2-hydroxy-4'-formylazobenzenes involves the introduction of alkoxy and formyl groups to the azobenzene core . Similarly, the synthesis of [4,4'-(4,4'-Diphenylamino)-dibenzamido]phenoxybenzene involves a reaction between a dibrominated precursor and aniline in the presence of a palladium catalyst . These methods suggest that the synthesis of 4,4'-Dipentylazoxybenzene would likely involve the formation of an azo bond between two benzene rings followed by the introduction of pentyl groups.
Molecular Structure Analysis
The molecular structure of azobenzene derivatives is crucial in determining their properties. For example, the nonplanar configuration of certain conjugated compounds can lead to aggregation-induced emission (AIE), where the compounds exhibit intense emission in the crystalline state but not in solution . The molecular structure of 4,4'-Dipentylazoxybenzene, with its long pentyl chains, would likely influence its packing and intermolecular interactions, potentially leading to unique optical properties.
Chemical Reactions Analysis
Azobenzene derivatives can undergo various chemical reactions, particularly those that involve the azo group or the substituents on the benzene rings. The papers provided do not detail specific reactions for 4,4'-Dipentylazoxybenzene, but they do discuss reactions of structurally related compounds. For example, the synthesis of bis(phosphoryl) and bis(phosphonio) derivatives from a bis(phosphino)benzene compound involves oxidation and methylation . Such reactions indicate the potential for functionalization of azobenzene derivatives, including 4,4'-Dipentylazoxybenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of azobenzene derivatives are influenced by their molecular structure. The presence of alkoxy chains can affect the mesomorphic properties of the compounds, as seen in the homologous series of 4-alkoxy-2-hydroxy-4'-formylazobenzenes, which produce a monotropic nematic liquid crystalline phase . The length of the alkoxy chains can also influence the crystal packing and intermolecular interactions, as demonstrated by the diverse structures observed in homologous dialkoxy ethynylnitrobenzenes . For 4,4'-Dipentylazoxybenzene, the pentyl chains would likely impact its mesomorphic behavior and crystalline packing, potentially leading to unique dielectric and optical properties.
Scientific Research Applications
Intermolecular Interactions
A study by Roychoudhury et al. (1988) examined the molecular ordering in 4,4'-di-n-propoxyazoxybenzene, a compound related to 4,4'-Dipentylazoxybenzene, focusing on intermolecular interaction energy calculations. This research highlights the molecule's strong preference for specific types of stacking, which is significant for understanding its potential applications in materials science and molecular engineering (Roychoudhury, Ojha, & Sanyal, 1988).
Photovoltaic Performance
In the field of solar energy, a study by Fu et al. (2014) explored the effects of molecular dipoles in hybrid solar cells. They investigated compounds with structural similarities to 4,4'-Dipentylazoxybenzene and achieved a power conversion efficiency of 4.0% under certain conditions. This research is crucial for the development of efficient and tunable solar cells (Fu et al., 2014).
Synthesis of Derivatives
The synthesis of derivatives of relatedcompounds like 4,4'-Dipentylazoxybenzene has been explored in various studies. For instance, Lin (2012) demonstrated the synthesis of a new compound, [4,4'-(4,4'-Diphenylamino)-dibenzamido]phenoxybenzene, by reacting certain precursors. This kind of synthetic pathway is crucial for creating novel materials with potentially valuable properties (Lin, 2012).
Optical Properties and Conformational Transitions
Liu and Ma (2011) investigated the effects of environments and molecular self-aggregations on the structure and optical properties of azobenzene-based compounds, which are structurally related to 4,4'-Dipentylazoxybenzene. Their findings are relevant for applications in materials science, especially for understanding and manipulating the optical properties of such materials (Liu & Ma, 2011).
Chiral Cavities in Coordination Polymers
Research by Biradha et al. (1999) on coordination polymers featuring chiral cavities demonstrated the potential of these structures in encapsulating molecules. This study highlights the relevance of such compounds in creating specialized materials for various applications, including catalysis and molecular recognition (Biradha, Seward, & Zaworotko, 1999).
Semiconductor Properties
A study conducted by Collings and Hanfland (2019) on 4-hydroxycyanobenzene, a compound related to 4,4'-Dipentylazoxybenzene, examined its semiconductor properties under pressure. Such research is vital for the development of advanced materials in electronics and photonics (Collings & Hanfland, 2019).
properties
IUPAC Name |
oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIZMGFGQDRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dipentylazoxybenzene | |
CAS RN |
37592-87-3 | |
Record name | 4,4'-Dipentyl azoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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